molecular formula C56H102N2O23 B1172493 Globoside CAS No. 11034-93-8

Globoside

Cat. No.: B1172493
CAS No.: 11034-93-8
M. Wt: 1339.747
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Description

Globoside is a type of glycosphingolipid found in the cell membranes of various organisms, including humans. It belongs to the larger family of glycolipids, which play crucial roles in cell signaling, immune responses, and cellular recognition. Globosides are distinguished by their unique carbohydrate head group, which consists of a ceramide lipid tail and a glycan chain containing multiple galactose residues .

Mechanism of Action

Target of Action

Globoside, a type of glycosphingolipid, is primarily found in the membranes of mammalian cells . It plays important roles in various cellular processes such as cell adhesion, signaling, immune modulation, and pathogen recognition . The unique carbohydrate head group of globosides allows cells to interact with specific receptors, proteins, or pathogens, enabling cell-cell communication, tissue formation, and immune responses .

Mode of Action

Globosides interact with their targets through their unique carbohydrate head group. This interaction enables various cellular processes, including cell adhesion, signaling, immune modulation, and pathogen recognition . For instance, globosides have been known to directly activate the epidermal growth factor receptor through ERK signaling .

Biochemical Pathways

Globosides are involved in various biochemical pathways. They modulate lipid droplet formation, adipocyte differentiation, and adipose tissue function through interactions with metabolic enzymes and signaling pathways . Key enzymes such as glucosylceramide synthase (GCS) and lactosylceramide synthase (LCS) govern the biosynthetic pathways leading to this compound formation from precursor molecules, whereas glycosidases and ceramidases mediate its degradation and turnover .

Pharmacokinetics

The pharmacokinetics of globosides are complex due to their lipid nature and involvement in various cellular processes. The ceramide backbone of globosides, consisting of a sphingosine base and a fatty acid chain, anchors the molecule within the lipid bilayer, contributing to membrane stability and fluidity . This positioning within the lipid bilayer can impact the bioavailability of globosides.

Result of Action

The interaction of globosides with their targets results in various molecular and cellular effects. For instance, globosides are involved in intracellular signaling pathways, modulating cell growth, differentiation, and apoptosis . They also play a role in lipid raft formation, which are specialized membrane microdomains enriched in cholesterol and sphingolipids, playing vital roles in organizing cellular signaling complexes .

Action Environment

The action of globosides can be influenced by various environmental factors. For example, the presence of specific receptors, proteins, or pathogens in the cellular environment can affect the interaction of globosides with these targets . Additionally, the lipid composition of the cell membrane, where globosides are located, can also influence their action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Globoside is involved in several biochemical reactions, primarily due to its unique structure. The ceramide backbone of this compound interacts with lipid bilayers and membrane proteins, contributing to membrane stability and fluidity . The neutral sugar moiety of this compound facilitates molecular recognition events and intercellular interactions . Enzymes such as galactosidases and glucosidases can cleave the side chain of this compound . The deficiency of α-galactosidase A, which breaks down this compound, leads to Fabry’s disease, characterized by the accumulation of globotriaosylceramide .

Cellular Effects

This compound influences various cellular processes, including cell adhesion, signaling, and immune modulation . It interacts with specific receptors, proteins, or pathogens, enabling cell-cell communication, tissue formation, and immune responses . This compound is involved in intracellular signaling pathways, modulating cell growth, differentiation, and apoptosis . For example, this compound directly activates the epidermal growth factor receptor through ERK signaling, promoting the proliferation of tumorous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific molecular recognition events mediated by its carbohydrate moieties . These interactions facilitate the formation of stable cell contacts essential for tissue organization, immune response modulation, and embryonic development . This compound also plays a role in the post-entry phase of productive infection by parvovirus B19 . Additionally, this compound activates the epidermal growth factor receptor through ERK signaling, promoting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function . Studies have shown that this compound can modulate lipid droplet formation, adipocyte differentiation, and adipose tissue function through interactions with metabolic enzymes and signaling pathways . These effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may promote cell growth and differentiation, while higher doses can lead to toxic or adverse effects . For example, in studies involving the epidermal growth factor receptor, this compound has been shown to heighten the proliferation of tumorous cells at higher concentrations . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and safety assessments.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycosphingolipid metabolism . It interacts with enzymes such as galactosidases and glucosidases, which cleave its side chain . Through these interactions, this compound modulates lipid droplet formation, adipocyte differentiation, and adipose tissue function . The metabolic pathways involving this compound are essential for maintaining cellular homeostasis and regulating various physiological processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its localization within lipid rafts, specialized membrane microdomains enriched in signaling molecules, facilitates the spatial organization of signaling complexes and the regulation of signal transduction pathways . The transport and distribution of this compound are critical for its functional roles in cellular processes and disease pathogenesis.

Subcellular Localization

This compound is localized within lipid rafts, which are specialized membrane microdomains enriched in signaling molecules . This localization facilitates the spatial organization of signaling complexes and the regulation of signal transduction pathways . The subcellular localization of this compound is essential for its activity and function in various cellular processes, including cell adhesion, signaling, and immune modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of globosides typically involves the assembly of the ceramide backbone followed by the sequential addition of sugar residues. The ceramide backbone is composed of a sphingosine base linked to a fatty acid, forming N-acylsphingosine. The glycan chain is then constructed through glycosylation reactions, where specific glycosyltransferases add sugar residues in a stepwise manner .

Industrial Production Methods

Industrial production of globosides often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the addition of sugar residues to the ceramide backbone. This method allows for the production of globosides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Globosides undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and glycosyl donors for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products

The major products formed from these reactions include modified globosides with altered glycan chains or ceramide backbones. These modifications can impact the biological functions of globosides .

Scientific Research Applications

Globosides have a wide range of scientific research applications:

    Chemistry: Used as model compounds to study glycosylation reactions and glycan structures.

    Biology: Play a role in cell-cell communication, tissue formation, and immune responses.

    Medicine: Involved in the pathogenesis of diseases such as Fabry’s disease and serve as targets for therapeutic interventions.

    Industry: Used in the development of biosensors and diagnostic tools

Comparison with Similar Compounds

Similar Compounds

Globosides are part of the glycosphingolipid family, which includes other compounds such as cerebrosides, gangliosides, and sulfatides. These compounds share a similar ceramide backbone but differ in their glycan chains .

Uniqueness

Globosides are unique due to their specific glycan chains, which confer distinct biological functions. For example, globotriaosylceramide (Gb3) is known for its role in Fabry’s disease, while globotetraosylceramide (Gb4) is involved in cellular development and tumorigenesis .

Globosides’ multifunctional roles in cellular processes and their involvement in various diseases make them a significant focus of scientific research and therapeutic development.

Properties

CAS No.

11034-93-8

Molecular Formula

C56H102N2O23

Molecular Weight

1339.747

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

Origin of Product

United States

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